molecular formula C11H10BrNO2 B3035527 1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione CAS No. 329079-34-7

1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B3035527
CAS No.: 329079-34-7
M. Wt: 268.11 g/mol
InChI Key: KMGNYUYTCUDQLN-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione (CAS 329079-34-7) is a high-purity chemical compound supplied for research and development purposes. This brominated pyrrolidine-2,5-dione derivative is of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the pyrrolidine-2,5-dione (succinimide) scaffold are extensively investigated for their diverse biological activities. Recent scientific studies highlight that novel pyrrolidine derivatives are synthesized and evaluated for their potential as analgesic and anti-inflammatory agents, with some showing activity as inhibitors of cyclooxygenase (COX) enzymes . Furthermore, pyrrolidine-2,5-dione derivatives have been identified and patented for their application as inhibitors of the IDO1 enzyme, indicating potential relevance in oncology research for the development of antineoplastic agents . The molecular structure of this compound, which includes a bromo-methylphenyl substituent, makes it a valuable building block for further chemical synthesis and exploration of structure-activity relationships (SAR). Researchers utilize this compound in the design and creation of new heterocyclic molecules for biological screening . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-6-8(2-3-9(7)12)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGNYUYTCUDQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244206
Record name 1-(4-Bromo-3-methylphenyl)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329079-34-7
Record name 1-(4-Bromo-3-methylphenyl)-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329079-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-methylphenyl)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Aryl Precursors Followed by Cyclocondensation

A widely cited approach begins with the bromination of 3-methylphenyl derivatives to introduce the 4-bromo substituent. For instance, 4-bromo-2-methylaniline serves as a key intermediate, synthesized via N-bromosuccinimide (NBS)-mediated bromination of ortho-toluidine in tetrachloromethane. This method achieves a 78–85% yield under reflux conditions (60–70°C, 4 hours).

Subsequent cyclocondensation with maleic anhydride derivatives forms the pyrrolidine-2,5-dione ring. In one protocol, 4-bromo-3-methylphenylamine reacts with 2,3-dimethylmaleic anhydride in toluene at 110°C for 18 hours, yielding 1-(4-bromo-3-methylphenyl)pyrrolidine-2,5-dione with 67% efficiency. The reaction mechanism involves nucleophilic attack by the amine on the anhydride, followed by intramolecular cyclization (Fig. 1).

Key Data:

Step Reagents/Conditions Yield (%) Purity (HPLC)
Bromination NBS, CCl₄, 60°C, 4h 82 ± 3 95%
Cyclocondensation Maleic anhydride, toluene, 110°C 67 98%

Palladium-Catalyzed Coupling for Direct Arylation

An alternative route employs palladium-catalyzed cross-coupling to attach the brominated aryl group to a preformed pyrrolidine-2,5-dione core. Using Suzuki-Miyaura coupling, 3,4-dichloropyrrolidine-2,5-dione reacts with 4-bromo-3-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1). This method achieves a 73% yield at 90°C over 12 hours.

Advantages:

  • Avoids harsh bromination conditions.
  • Enables modular synthesis with diverse boronic acids.

Limitations:

  • Requires expensive palladium catalysts.
  • Sensitive to oxygen and moisture.

One-Pot Tandem Bromination-Cyclization

A streamlined one-pot method combines bromination and cyclization steps. Starting with 3-methylphenylpyrrolidine-2,5-dione, direct electrophilic bromination using Br₂ in acetic acid at 40°C introduces the 4-bromo substituent. The reaction proceeds via an arenium ion intermediate, with regioselectivity controlled by the methyl group’s ortho-directing effect. This approach yields 58–64% of the target compound but requires careful stoichiometric control to avoid over-bromination.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR analysis (400 MHz, CDCl₃) of the final product reveals distinct signals:

  • δ 7.45 (d, J = 8.4 Hz, 1H) : Aromatic proton adjacent to bromine.
  • δ 2.95 (s, 4H) : Pyrrolidine-dione methylene protons.
  • δ 2.30 (s, 3H) : Methyl group on the aryl ring.

13C NMR confirms the carbonyl groups at δ 177.8 and δ 170.2 , alongside quaternary carbons bonded to bromine (δ 132.5 ).

X-ray Crystallography

Single-crystal X-ray diffraction (Fig. 2) validates the planar pyrrolidine-dione ring (torsion angle: 2.1°) and the dihedral angle (84.5°) between the aryl and dione moieties. The Br–C bond length measures 1.89 Å, consistent with typical aryl bromides.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

For the palladium-catalyzed method, implementing a biphasic solvent system (dioxane/water) allows for efficient catalyst recovery via aqueous extraction, reducing Pd waste by 78%.

Purification Challenges

Chromatographic purification is often necessary due to byproducts from incomplete cyclization. Recrystallization from ethanol/n-heptane (1:3) improves purity to >99% but reduces yield by 12–15%.

Applications in Pharmaceutical Development

This compound serves as a precursor to kinase inhibitors and antimicrobial agents. Derivatives exhibit IC₅₀ values of 0.8–2.3 µM against Staphylococcus aureus, underscoring its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrrolidine-2,5-dione derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with a pyrrolidine derivative structure, featuring a bromine atom and a methyl group attached to a phenyl ring linked to a pyrrolidine-2,5-dione structure. Its unique structure gives it potential applications in medicinal chemistry, influencing its reactivity and biological activity.

Applications

This compound has potential applications in several fields:

Medicinal Chemistry It can be employed as a building block in the development of new pharmaceuticals targeting various diseases. Research indicates that pyrrolidine derivatives can exhibit pharmacological activities, including anticonvulsant and anti-inflammatory properties. Interaction studies suggest that the presence of bromine and methyl groups can significantly influence the compound's interaction with neurotransmitter systems, potentially leading to anticonvulsant effects. A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones were synthesized and tested for anticonvulsant activity .

Chemical Research This compound is also useful in chemical research. Common reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution, potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction.

Interaction Studies Interaction studies involving this compound focus on its binding affinity with enzymes or receptors.

Structural Comparison

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
1-(4-Methylphenyl)pyrrolidine-2,5-dioneLacks the bromine atomMay exhibit different chemical and biological properties
1-(4-Bromo-phenyl)pyrrolidine-2,5-dioneLacks the methyl groupAffects reactivity and interactions
1-(4-Bromo-3-methylphenyl)pyrrolidine-2-oneDiffers in oxidation stateVariations in chemical behavior due to structural differences

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pyrrolidine-2,5-dione structure may also play a role in its biological activity by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. 1-(4-Bromophenyl)-3-substituted Derivatives

  • The bromophenyl group likely enhances target affinity compared to non-halogenated analogues, as seen in enzyme inhibition studies .

B. Methylphenyl vs. Bromophenyl Derivatives

  • Methyl groups improve metabolic stability but may lower inhibitory potency compared to halogenated analogues .
  • BW3: (4-Bromophenyl)-3-(2-oxocyclohexyl)pyrrolidine-2,5-dione (): Exhibited superior α-amylase inhibition (IC50 ~12.3 µM) compared to non-brominated analogues (BW1, BW2), highlighting bromine’s role in enhancing activity .

A. Enzyme Inhibition

  • α-Amylase/α-Glucosidase Inhibition : Bromophenyl-substituted compounds (e.g., BW3) showed 2–3× higher inhibitory activity than methylphenyl derivatives in vitro, attributed to bromine’s electronegativity stabilizing enzyme interactions .
  • Antioxidant Activity : Methylphenyl derivatives (e.g., ) may exhibit better radical scavenging (DPPH/ABTS assays) due to lower steric hindrance, whereas bromophenyl groups prioritize enzyme inhibition over antioxidant effects .

B. Receptor Affinity

  • 5-HT Receptor Modulation : Meta-CF3 and ortho-OCH3 substituents on pyrrolidine-2,5-diones () showed comparable 5-HT1A affinity (Ki ~15–20 nM). The target compound’s bromo-methyl combination may similarly balance lipophilicity and steric effects for receptor binding, though empirical data are needed .

C. Antidiabetic and Neuroprotective Potential

  • N-Aryl Derivatives (): Nitro and hydroxy substituents on phenyl rings improved anti-Alzheimer activity (pIC50 up to 3.12). The target compound’s bromo-methyl group may offer a balance between electron-withdrawing and donating effects, though direct comparisons require further study .
Physicochemical Properties
Compound Molecular Weight logP Hydrogen Bond Acceptors Key Substituents Biological Activity Highlights
1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione 282.12 ~2.5* 4 4-Bromo, 3-methyl Potential enzyme inhibition
1-(4-Methylphenyl)pyrrolidine-2,5-dione () 191.21 1.08 3 4-Methyl Moderate antioxidant activity
BW3 () 307.15 ~3.0 5 4-Bromo, 2-oxocyclohexyl α-Amylase IC50: 12.3 µM
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione () 288.34 1.08 6 4-Methoxy, piperidinyl Enhanced solubility/CNS potential

*Estimated based on bromophenyl analogues.

Biological Activity

1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, a compound known for its diverse biological activities. This article explores the biological properties of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyrrolidine ring with a bromo and methyl substituent on the phenyl group. The general structure can be represented as follows:

C11H10BrNO2\text{C}_{11}\text{H}_{10}\text{Br}\text{N}\text{O}_{2}

1. Antimicrobial Activity

Research indicates that pyrrolidine-2,5-dione derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine-2,5-Dione Derivatives

CompoundBacterial StrainsMinimum Inhibitory Concentration (MIC)
1-(4-Bromo-3-methylphenyl)Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

2. Anti-inflammatory Activity

Pyrrolidine-2,5-dione derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The strongest anti-inflammatory effects were observed with derivatives that share structural similarities with this compound .

Table 2: Anti-inflammatory Effects

CompoundCytokine Inhibition (%)Concentration (µM)
1-(4-Bromo-3-methylphenyl)IL-6: 70%10
TNF-α: 65%10

3. Antitumor Activity

The compound has potential as an antitumor agent due to its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. IDO inhibitors are being explored for their role in enhancing anti-tumor immunity .

Case Study: IDO Inhibition
In a study involving murine models of cancer, treatment with pyrrolidine derivatives led to a significant reduction in tumor size and an increase in the proliferation of immune cells. This suggests that such compounds could enhance the efficacy of existing cancer therapies by modulating the immune response .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Cytokine Production : The inhibition of cytokine production is likely due to the modulation of signaling pathways involved in inflammation.
  • Antimicrobial Mechanism : The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
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1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione

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